molecular formula C8H8F2O B2619615 1-(3,4-Difluorophenyl)ethanol CAS No. 321318-21-2

1-(3,4-Difluorophenyl)ethanol

Cat. No. B2619615
CAS RN: 321318-21-2
M. Wt: 158.148
InChI Key: WSIJRUFDDILTTN-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is also known by other names such as “3,4-Difluoro-a-methylbenzyl alcohol” and "Benzenemethanol, 3,4-difluoro-alpha-methyl-" . It has a molecular weight of 158.14 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)ethanol” can be represented by the InChI code InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 129 .


Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-Difluorophenyl)ethanol” have been explored in several studies . For example, one research paper discussed the efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system .


Physical And Chemical Properties Analysis

“1-(3,4-Difluorophenyl)ethanol” has several computed properties. It has a molecular weight of 158.14 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 158.05432120 g/mol .

Scientific Research Applications

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Future research directions could involve the development of more efficient and sustainable methods for the synthesis of “1-(3,4-Difluorophenyl)ethanol”. For instance, one study discussed the potential of using bio-based deep eutectic solvents for highly efficient bioproduction of chiral aryl alcohol .

Mechanism of Action

Target of Action

1-(3,4-Difluorophenyl)ethanol primarily targets the enzyme NADPH-dependent carbonyl reductase . This enzyme plays a crucial role in the asymmetric reduction of ketones to chiral alcohols .

Mode of Action

The interaction of 1-(3,4-Difluorophenyl)ethanol with its target enzyme, NADPH-dependent carbonyl reductase, results in the enantioselective reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Biochemical Pathways

The biochemical pathway affected by 1-(3,4-Difluorophenyl)ethanol involves the transformation of ketones to chiral alcohols, catalyzed by ketoreductases . The downstream effects include the production of chiral intermediates for pharmaceuticals, such as the antiplatelet inhibitor ticagrelor .

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of pharmaceuticals , suggesting it undergoes further metabolic transformations.

Result of Action

The molecular and cellular effects of 1-(3,4-Difluorophenyl)ethanol’s action result in the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . This compound is a key chiral intermediate in the synthesis of the antiplatelet inhibitor ticagrelor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Difluorophenyl)ethanol. For instance, the use of low-melting solvents can promote the bioreductive transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The high pKa value of the carboxylic acid in the solvent and the low viscosity of the solvent can increase cell membrane permeability and improve biocatalytic efficiency .

properties

IUPAC Name

1-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)ethanol

CAS RN

321318-21-2
Record name 1-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the advantages of using biocatalysts like ketoreductases (KREDs) for producing (S)-1-(3,4-difluorophenyl)ethanol?

A1: Traditional chemical synthesis of chiral molecules often requires harsh conditions and can generate undesirable byproducts. Utilizing KREDs offers a greener alternative. These enzymes demonstrate high selectivity, catalyzing the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to primarily yield the desired (S)-1-(3,4-difluorophenyl)ethanol [, , ]. This biocatalytic approach simplifies the process, enhances purity, and minimizes environmental impact.

Q2: How has protein engineering been employed to improve the biocatalytic production of (S)-1-(3,4-difluorophenyl)ethanol?

A2: Researchers have successfully enhanced the efficiency of KREDs for this specific reaction using protein engineering techniques. For example, site-directed mutagenesis and directed evolution have created KRED variants with improved activity, thermostability, and substrate tolerance [, , ]. These modifications allow for higher substrate loadings, increased production rates, and ultimately, a more cost-effective process.

Q3: Can you elaborate on the use of "aromatic residue scanning" in engineering a KRED variant for enhanced synthesis?

A3: This innovative approach focuses on mutating specific amino acid residues within the enzyme's active site []. By substituting these sites with aromatic amino acids like tyrosine, tryptophan, and phenylalanine, researchers introduce steric hindrance and potential π-π interactions. This strategy led to the identification of a KRED variant with significantly improved catalytic efficiency (17.2-fold increase) for the production of (S)-1-(3,4-difluorophenyl)ethanol [].

Q4: Beyond optimizing the enzyme, have there been efforts to improve the overall biocatalytic reaction system for (S)-1-(3,4-difluorophenyl)ethanol synthesis?

A4: Yes, researchers have explored using deep eutectic solvents (DESs) as co-solvents in the reaction system []. Specifically, a choline acetate/lysine (ChAc/Lys) DES demonstrated promising results. Its presence enhanced coenzyme regeneration and improved cell membrane permeability, leading to a higher conversion rate of the substrate [].

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